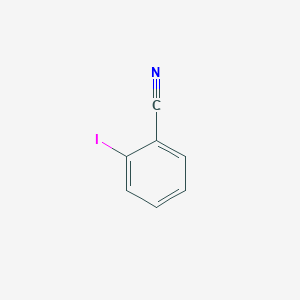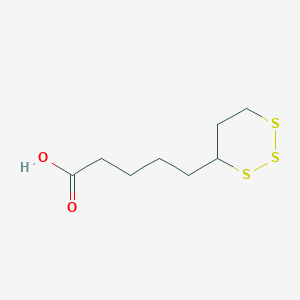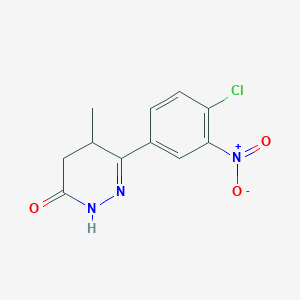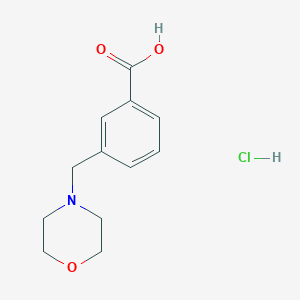
1,2-Diethylpyrazolidine-3,5-dione
Vue d'ensemble
Description
1,2-Diethylpyrazolidine-3,5-dione is a heterocyclic compound with significant importance in various fields of chemistry and biology. It belongs to the class of pyrazolidine-3,5-diones, which are known for their diverse biological activities and synthetic applications. The compound has a molecular formula of C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Polymorphism and Structural Disorder: The derivatives of pyrazolidine-3,5-diones, including 1,2-diethylpyrazolidine-3,5-dione, exhibit intriguing polymorphic forms and structural disorders in crystallography. An example includes the study of triclinic and monoclinic polymorphs of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), demonstrating the complexities in the crystallization and molecular arrangement of such compounds (Mohamed et al., 2016).
Antimicrobial Activity
- Antimicrobial Properties: this compound derivatives have shown potential antimicrobial activity. For instance, 1-isonicotinoylpyrazolidine-3, 5-dione and its derivatives exhibited antibacterial activity against various strains, indicating its potential in antimicrobial applications (Bharadwaj et al., 2011).
Chemical Reactions and Applications
- Facilitating Multi-Component Chemical Reactions: The compound is used in facilitating complex chemical reactions, such as one-pot, four-component reactions leading to the formation of highly functionalized derivatives, showcasing its versatility in chemical synthesis (Zhou et al., 2018).
- Catalysis and Oxidation Studies: It serves as a substrate in catalytic oxidation processes. For example, its hydroperoxidation under manganese(III) catalysis has been studied, revealing its reactivity in oxidation reactions (Rahman & Nishino, 2003).
Heterocyclic Compound Synthesis
- Heterocyclic Derivative Synthesis: this compound is involved in the synthesis of various novel heterocyclic derivatives, such as pyrano[2,3-c]pyrazoles, indicating its importance in developing new heterocyclic compounds (Khodairy & El-sayed, 2014).
Electronic and Spectroscopic Studies
- Tautomerism and Spectroscopic Analysis: Studies on the tautomerism of N1- and N1,N2-substituted pyrazolidine-3,5-diones, including 1,2-diethyl derivatives, using NMR and infrared spectroscopy, provide insights into their electronic structure and stability (Woodruff & Polya, 1978).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazolidine-3,5-dione derivatives have been studied for their potential therapeutic applications, including analgesic, antipyretic, and anti-inflammatory activities .
Mode of Action
It’s known that pyrazolidine-3,5-dione derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazolidine-3,5-dione derivatives have been associated with anti-inflammatory pathways
Pharmacokinetics
In silico studies of similar pyrazolidine-3,5-dione derivatives have been conducted, including evaluations of gastrointestinal absorption, blood-brain barrier permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, and drug metabolism by the cytochrome p450 (cyp) family of liver enzymes .
Result of Action
Some pyrazolidine-3,5-dione derivatives have shown potential analgesic, antipyretic, and anti-inflammatory activities . The specific effects of 1,2-Diethylpyrazolidine-3,5-dione at the molecular and cellular levels require further investigation.
Analyse Biochimique
Biochemical Properties
It is known that pyrazolidine derivatives, a broader class of compounds that 1,2-Diethylpyrazolidine-3,5-dione belongs to, have been shown to possess several important biological activities .
Cellular Effects
Some pyrazolidine-3,5-dione derivatives have been shown to exhibit anticancer activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diethylpyrazolidine-3,5-dione can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with hydrazine hydrate under reflux conditions, followed by cyclization to form the pyrazolidine ring . Another method includes the condensation of ethyl acetoacetate with hydrazine, followed by cyclization and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction rate and yield in the synthesis of pyrazolidine-3,5-diones .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can yield dihydropyrazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazolidine derivatives.
Propriétés
IUPAC Name |
1,2-diethylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-3-8-6(10)5-7(11)9(8)4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXVVSZBQRIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N1CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)













